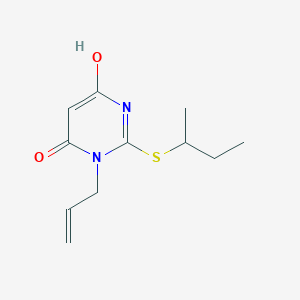![molecular formula C17H19F3N2O4 B6076445 methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate](/img/structure/B6076445.png)
methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate, also known as TTT-3002, is a novel compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which is involved in various cellular processes such as cell growth, division, and apoptosis.
Mecanismo De Acción
Methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate is a potent and selective inhibitor of the PP2A enzyme. PP2A is a serine/threonine phosphatase enzyme that plays a crucial role in various cellular processes such as cell growth, division, and apoptosis. This compound binds to the catalytic subunit of PP2A and inhibits its activity, leading to the accumulation of phosphorylated proteins and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It induces apoptosis in cancer cells by inhibiting PP2A activity, leading to the accumulation of phosphorylated proteins. This compound has also been found to have anti-inflammatory properties and can be used as a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate has various advantages and limitations for lab experiments. It is a potent and selective inhibitor of PP2A, making it an ideal tool for studying the role of PP2A in various cellular processes. However, this compound is a complex compound that requires expertise in organic chemistry for its synthesis. Its high potency also makes it challenging to use in in vivo experiments.
Direcciones Futuras
For research include studying the pharmacokinetics and pharmacodynamics of methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate, identifying its potential side effects, and developing more efficient synthesis methods. This compound can also be used as a tool for studying the role of PP2A in various cellular processes and identifying potential therapeutic targets for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the PP2A enzyme and has shown promising results in various scientific research studies. This compound has potential therapeutic applications for the treatment of cancer and inflammatory diseases. However, further research is required to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
Methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method of this compound is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper, but it has been described in various research articles.
Aplicaciones Científicas De Investigación
Methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate has shown promising results in various scientific research studies. It has been found to have anticancer properties and can be used as a potential therapeutic agent for the treatment of cancer. This compound inhibits PP2A, which is overexpressed in various types of cancer, leading to uncontrolled cell growth and division. Inhibition of PP2A by this compound induces apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Propiedades
IUPAC Name |
methyl 2-[[6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O4/c1-26-15(24)8-21-16(25)12-5-6-14(23)22(10-12)9-11-3-2-4-13(7-11)17(18,19)20/h2-4,7,12H,5-6,8-10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIKPNYAPCENMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1CCC(=O)N(C1)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate](/img/structure/B6076367.png)
![7-{hydroxy[4-(trifluoromethyl)phenyl]acetyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6076382.png)
![2-{[3-(4-methoxyphenyl)-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B6076396.png)
![3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole](/img/structure/B6076397.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(2-pyridinylmethyl)prolinamide](/img/structure/B6076401.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6076407.png)
![2-(3-methoxyphenyl)-1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperidine](/img/structure/B6076416.png)
![N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6076417.png)
![1-methyl-1-({2-[6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1,3-dioxolan-4-yl}methyl)piperidinium iodide](/img/structure/B6076424.png)

![isopropyl 4-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}-3-oxobutanoate](/img/structure/B6076437.png)
![4-(2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B6076442.png)
![N-{[(3-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B6076449.png)
![7-(5-chloro-2-methylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6076456.png)